Pibrentasvir - 1353900-92-1

Pibrentasvir

Catalog Number: EVT-280290
CAS Number: 1353900-92-1
Molecular Formula: C57H65F5N10O8
Molecular Weight: 1113.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pibrentasvir is a direct-acting antiviral agent specifically designed to inhibit the non-structural protein 5A (NS5A) of the Hepatitis C virus (HCV). [, ] This inhibition effectively interferes with the virus's ability to replicate and assemble, thus hindering the progression of HCV infection. [] Pibrentasvir exhibits potent antiviral activity against all seven major HCV genotypes (1-7). [] It is often used in conjunction with other antiviral agents, such as Glecaprevir, to create powerful combination therapies for treating HCV infections. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Glecaprevir

  • Compound Description: Glecaprevir is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [, ] It is often used in combination with pibrentasvir as a pangenotypic treatment for chronic HCV infection. [, ]
  • Relevance: Glecaprevir is a key related compound to pibrentasvir because they are coformulated and coadministered as a fixed-dose combination therapy for HCV. [, ] The two compounds target different viral proteins, glecaprevir targeting NS3/4A protease and pibrentasvir targeting NS5A, providing a synergistic effect in inhibiting viral replication. [, ]

Sofosbuvir

  • Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase. [, ] It is a pangenotypic antiviral agent used in various combinations for HCV treatment. [, ]
  • Relevance: Sofosbuvir is a related compound because it is often studied in comparison or combination with pibrentasvir-containing regimens. [, ] Notably, glecaprevir/pibrentasvir has been explored as a retreatment option for patients who failed sofosbuvir-based therapies, particularly those with NS5A inhibitor resistance. [, ]

Velpatasvir

  • Compound Description: Velpatasvir is a potent and pangenotypic NS5A inhibitor used in combination with sofosbuvir for HCV treatment. [, ]
  • Relevance: Velpatasvir, similar to pibrentasvir, targets the NS5A protein of HCV. [, ] Studies comparing their efficacy against different HCV genotypes and resistance-associated substitutions have been conducted. [] Additionally, the combination of sofosbuvir/velpatasvir/voxilaprevir has been successful in retreating patients who failed glecaprevir/pibrentasvir therapy. []

Voxilaprevir

  • Compound Description: Voxilaprevir is an HCV NS3/4A protease inhibitor, similar in mechanism to glecaprevir. [] It is used in combination with sofosbuvir and velpatasvir for treating HCV infection. []
  • Relevance: While not directly interacting with pibrentasvir, voxilaprevir is included in a regimen (sofosbuvir/velpatasvir/voxilaprevir) used to effectively retreat patients who previously failed glecaprevir/pibrentasvir therapy. [] This highlights its relevance in managing HCV infection, particularly in cases of treatment failure.

Daclatasvir

  • Compound Description: Daclatasvir is a first-generation NS5A inhibitor used in HCV treatment regimens. [, ]
  • Relevance: Daclatasvir, along with other NS5A inhibitors like ledipasvir, ombitasvir, elbasvir, and ruzasvir, are compared to pibrentasvir in studies evaluating efficacy against various HCV genotypes and resistance-associated substitutions. [] These comparisons provide insights into the effectiveness and potential advantages of pibrentasvir as a next-generation NS5A inhibitor. [, ]

Ledipasvir

  • Compound Description: Ledipasvir, like daclatasvir, is a first-generation NS5A inhibitor utilized in HCV treatment. []
  • Relevance: Similar to daclatasvir, ledipasvir serves as a comparator to pibrentasvir in studies investigating the efficacy of NS5A inhibitors against different HCV genotypes and resistance patterns. [] These comparative analyses help establish the potency and potential advantages of pibrentasvir in managing HCV infection.

Ombitasvir

  • Compound Description: Ombitasvir is another first-generation NS5A inhibitor included in HCV treatment regimens. []
  • Relevance: Ombitasvir, alongside other first-generation NS5A inhibitors, is compared with pibrentasvir to assess the efficacy of different NS5A inhibitors against diverse HCV genotypes and resistance profiles. [] These comparisons contribute to understanding the therapeutic potential and advantages of pibrentasvir as a next-generation NS5A inhibitor.

Elbasvir

  • Compound Description: Elbasvir is a first-generation NS5A inhibitor, similar in mechanism to daclatasvir, ledipasvir, and ombitasvir, used in HCV treatment. []
  • Relevance: Like other first-generation NS5A inhibitors, elbasvir is compared to pibrentasvir to evaluate the efficacy of different NS5A inhibitors against diverse HCV genotypes and their associated resistance patterns. [] These studies help to define the potential clinical benefits of pibrentasvir in HCV treatment.

Ruzasvir

  • Compound Description: Ruzasvir is a first-generation NS5A inhibitor, similar to other first-generation inhibitors like daclatasvir and ledipasvir, used in HCV therapy. []
  • Relevance: Comparable to other first-generation NS5A inhibitors, ruzasvir is compared against pibrentasvir to understand the efficacy of different NS5A inhibitors against various HCV genotypes and their respective resistance profiles. [] These comparative studies contribute to the knowledge base of HCV treatment options and the potential advantages of using pibrentasvir.
Overview

Pibrentasvir is a potent antiviral medication primarily used in the treatment of hepatitis C virus infection. It is classified as a direct-acting antiviral agent that inhibits the replication of the hepatitis C virus by targeting specific proteins essential for the viral life cycle. Pibrentasvir is often used in combination with other antiviral drugs to enhance therapeutic efficacy and improve treatment outcomes.

Source and Classification

Pibrentasvir was developed by the pharmaceutical company AbbVie and is marketed under the brand name Mavyret, which is a combination of glecaprevir and pibrentasvir. This compound belongs to the category of hepatitis C virus inhibitors, specifically classified as an NS5A inhibitor. The NS5A protein plays a crucial role in viral replication and assembly, making it a key target for antiviral therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of pibrentasvir involves several complex steps designed to yield the compound in high purity. One notable method includes the use of l,4-diazabicyclo[2.2.2]octane as a catalyst in a multi-step process that begins with a mixture of precursor compounds. The process can be summarized as follows:

  1. Formation of Intermediate Compounds: A mixture of two precursor compounds (Compound I and Compound II) is treated with l,4-diazabicyclo[2.2.2]octane to form an intermediate (Compound Ila).
  2. Precipitation and Separation: Compound Ila is precipitated from the mixture, followed by separation from Compound I using filtration techniques.
  3. Oxidation: The isolated Compound Ila is then oxidized to form another intermediate (Compound III), which is subsequently converted into pibrentasvir.
  4. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to ensure it meets pharmaceutical standards for purity (at least 97% pibrentasvir with less than 3% impurities) .

This method not only emphasizes efficiency but also adheres to good manufacturing practices suitable for commercial-scale production.

Molecular Structure Analysis

Pibrentasvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula: C22H24F3N5O4
  • Molecular Weight: 475.45 g/mol

The structure features several fluorinated aromatic rings, which enhance its binding affinity to the NS5A protein, thereby increasing its effectiveness against hepatitis C virus strains .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pibrentasvir include various organic transformations such as:

  • N-Boc Protection: Initial protection of amine groups using di-t-butyl dicarbonate facilitates selective reactions without unwanted side reactions.
  • Crystallization-Induced Selectivity: This technique is utilized to differentiate between homotopic sites on the benzimidazole moiety, enhancing regioselectivity in further reactions.
  • Oxidative Transformations: Conversions involving oxidation steps are critical for forming the final active pharmaceutical ingredient from intermediates .

These reactions are carefully monitored using techniques like liquid chromatography-mass spectrometry to ensure high yields and purity.

Mechanism of Action

Pibrentasvir functions by inhibiting the NS5A protein, which is vital for the hepatitis C virus's replication and assembly processes. By binding to this protein, pibrentasvir disrupts viral RNA replication and prevents the formation of new viral particles. This mechanism is crucial in reducing viral load in infected patients and ultimately leads to viral eradication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Pibrentasvir exhibits stability under standard storage conditions but may degrade under extreme temperatures or humidity.
  • pH Stability: The compound maintains stability across a range of pH levels, which is beneficial for formulation into oral dosage forms.

These properties are essential for ensuring effective delivery and absorption when used as part of a therapeutic regimen .

Applications

Pibrentasvir is primarily used in clinical settings for treating chronic hepatitis C virus infections. Its application extends beyond monotherapy; it is often combined with glecaprevir for enhanced efficacy against various genotypes of hepatitis C virus. Clinical studies have demonstrated high cure rates with minimal side effects when administered as part of combination therapy . Additionally, ongoing research explores its potential use in treating other viral infections due to its mechanism of action against viral replication.

Properties

CAS Number

1353900-92-1

Product Name

Pibrentasvir

IUPAC Name

methyl N-[(2S,3R)-1-[(2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate

Molecular Formula

C57H65F5N10O8

Molecular Weight

1113.2 g/mol

InChI

InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1

InChI Key

VJYSBPDEJWLKKJ-NLIMODCCSA-N

SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC

Solubility

<0.1 mg/mL

Synonyms

ABT-530; ABT530; ABT 530, A-1325912; A 1325912; A1325912; A-1325912.0; A 1325912.0; A1325912.0; Pibrentasvir.

Canonical SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.